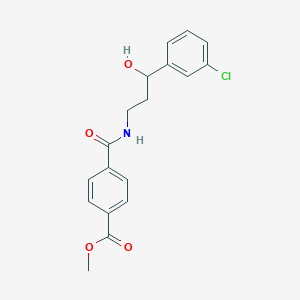

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate

描述

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester backbone modified with a carbamoyl group linked to a 3-chlorophenyl-substituted hydroxypropyl chain.

属性

IUPAC Name |

methyl 4-[[3-(3-chlorophenyl)-3-hydroxypropyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-10-9-16(21)14-3-2-4-15(19)11-14/h2-8,11,16,21H,9-10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYHXPWWQTDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, which include anti-cancer properties, effects on enzyme inhibition, and possible applications in pharmaceuticals. This article compiles the existing research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate can be described as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 321.80 g/mol

This compound features a benzoate moiety with a carbamoyl group attached to a hydroxypropyl chain that includes a chlorophenyl substituent.

Anti-Cancer Potential

Research has indicated that derivatives of carbamoylbenzoates exhibit significant anti-cancer activity. For instance, compounds structurally related to Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate have shown promise in inhibiting tumor growth in various cancer cell lines. A study reported that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate has been investigated for its inhibitory effects on specific phosphatases, which are critical in various signaling pathways. Inhibitors targeting these enzymes can lead to altered cellular functions and may provide therapeutic benefits in diseases characterized by dysregulated signaling pathways .

Study on Anti-Cancer Activity

A significant study focused on the anti-cancer activity of benzoate derivatives, including Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate, demonstrated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancer types.

Toxicological Assessment

Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicated low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses .

Table 1: Summary of Biological Activities

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate with structurally or functionally related compounds, leveraging data from the provided evidence.

Structural Analogs and Functional Group Analysis

Key Research Findings and Implications

Hydrophobic and Hydrogen-Bonding Interactions :

The 3-chlorophenyl and hydroxypropyl groups in the target compound may facilitate hydrophobic enclosure and hydrogen bonding, critical for protein-ligand interactions as described in Glide XP scoring (). Comparatively, Methyl (3-hydroxyphenyl)-carbamate lacks the chlorophenyl group, reducing its capacity for hydrophobic interactions .

Synthetic and Regulatory Considerations: Impurities like 4-Chlorobenzophenone () highlight the importance of controlling oxidation byproducts during synthesis. The target compound’s ester group is less reactive than the ketone in 4-Chlorobenzophenone, suggesting better stability under standard storage conditions .

Fluorinated vs. Chlorinated Derivatives : The tetrafluoropropyl chain in the ethyl benzoate derivative () offers superior metabolic resistance compared to the target compound’s hydroxypropyl group. However, the 3-chlorophenyl moiety may provide stronger π-π stacking interactions in hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。